molecular formula C5H11NO B12829423 Cis-4-methyltetrahydrofuran-3-amine

Cis-4-methyltetrahydrofuran-3-amine

Cat. No.: B12829423
M. Wt: 101.15 g/mol
InChI Key: YGAMXHGNEOFJNN-UHNVWZDZSA-N
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Description

Cis-4-methyltetrahydrofuran-3-amine is a heterocyclic organic compound with the molecular formula C5H11NO. It features a tetrahydrofuran ring substituted with a methyl group at the 4-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-methyltetrahydrofuran-3-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-methyltetrahydrofuran-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the cis-isomer.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-4-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cis-4-methyltetrahydrofuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-4-methyltetrahydrofuran-3-amine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis-configuration may result in different pharmacological properties compared to its trans-isomer or other positional isomers .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3R,4S)-4-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1

InChI Key

YGAMXHGNEOFJNN-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]1N

Canonical SMILES

CC1COCC1N

Origin of Product

United States

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